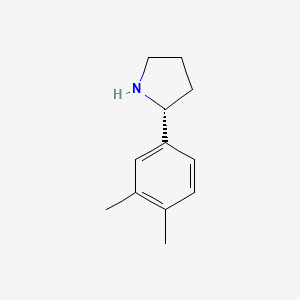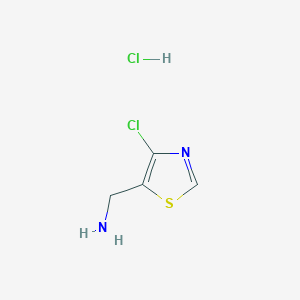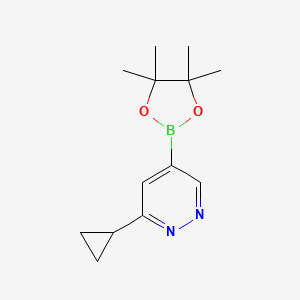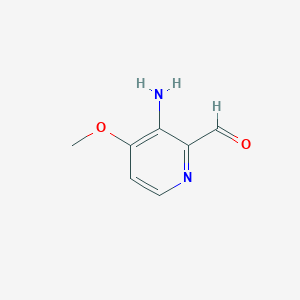
3-Amino-4-methoxypicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methoxypicolinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of picolinaldehyde, featuring an amino group at the 3-position and a methoxy group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxypicolinaldehyde typically involves the following steps:
Starting Material: The process begins with 3-nitro-4-methoxypicolinaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrazine hydrate.
Purification: The product is purified by hot filtration and distillation to recover methanol, followed by cooling and filtration to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reducing agents and elevated temperatures.
化学反応の分析
Types of Reactions
3-Amino-4-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Amino-4-methoxypicolinic acid.
Reduction: 3-Amino-4-methoxypicolinalcohol.
Substitution: Various amides and sulfonamides depending on the substituents used.
科学的研究の応用
3-Amino-4-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Amino-4-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
3-Amino-4-methoxyacetanilide: Similar structure but with an acetanilide group instead of an aldehyde.
4-Methoxypicolinaldehyde: Lacks the amino group at the 3-position.
3-Amino-4-hydroxybenzoic acid: Similar functional groups but with a benzoic acid core instead of a picolinaldehyde core
Uniqueness
3-Amino-4-methoxypicolinaldehyde is unique due to the combination of its functional groups and the pyridine ring structure
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
3-amino-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,8H2,1H3 |
InChIキー |
CGDRHKHNNNHZCS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)
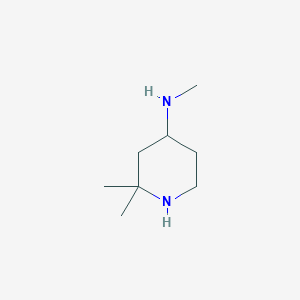

![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
